REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:16])[cH:7][c:8]([N+:13]([O-:14])=[O:15])[c:9]([CH2:11][CH3:12])[cH:10]1.[CH3:19][OH:20].[H:17][H:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:16])[cH:7][c:8]([NH2:13])[c:9]([CH2:11][CH3:12])[cH:10]1
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Name
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Type
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product
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Smiles
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CCc1cc(C(C)(C)C)c(O)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |